Cas no 1744-91-8 (9-chloro-3-nitroacridine)

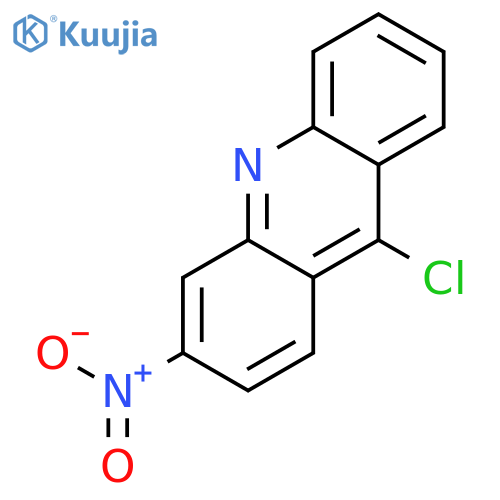

9-chloro-3-nitroacridine structure

商品名:9-chloro-3-nitroacridine

CAS番号:1744-91-8

MF:C13H7ClN2O2

メガワット:258.659881830215

CID:858301

9-chloro-3-nitroacridine 化学的及び物理的性質

名前と識別子

-

- 9-chloro-3-nitroacridine

- Acridine, 9-chloro-3-nitro-

- 3-nitro-9-chloroacridine

- 3-nitro-9-chloro-acridine

- 6-nitro-9-chloroacridine

- 9-Chlor-3-nitro-acridin

- 9-chloro-3-nitro-acridine

- AC1L2OF1

- AN-584

- CTK0H8315

- NSC278012

- SBB102076

-

計算された属性

- せいみつぶんしりょう: 258.01971

じっけんとくせい

- PSA: 56.03

9-chloro-3-nitroacridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A106876-1g |

9-Chloro-3-nitroacridine |

1744-91-8 | 97% | 1g |

$155.0 | 2025-02-24 |

9-chloro-3-nitroacridine 関連文献

-

Jia Yu,Xiaoqing Zhao,Nanmengzi Zhang,Chaoqun You,Gang Yao,Jin Zhu,Liang Xu,Baiwang Sun New J. Chem. 2017 41 4087

1744-91-8 (9-chloro-3-nitroacridine) 関連製品

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 42464-96-0(NNMTi)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量